3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C28H29ClN4O2S and its molecular weight is 521.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 3-[(4-chlorophenyl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide , also known as K284-3577, belongs to a class of heterocyclic compounds that exhibit a range of biological activities. Its complex structure suggests potential pharmacological applications, particularly in the fields of antimicrobial and anticancer therapies. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C28H29ClN4O2S
- IUPAC Name : this compound
- SMILES Notation : CCN(CCCNC(c(cc1)cc(NC(N2Cc(cc3)ccc3Cl)=S)c1C2=O)=O)c1cc(C)ccc1
Antimicrobial Activity
Recent studies indicate that compounds with similar structural characteristics have demonstrated significant antimicrobial properties. For instance, derivatives containing the sulfanylidene moiety have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism of action is primarily attributed to their ability to inhibit bacterial growth through enzyme inhibition and disruption of cellular processes .
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that similar compounds exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For instance, some derivatives reported IC50 values significantly lower than standard inhibitors, suggesting that K284-3577 may also possess similar enzyme inhibitory capabilities .
Compound | IC50 (µM) | Target Enzyme |
---|---|---|
K284-3577 | TBD | AChE/Urease |
Thiourea | 21.25 | Urease |
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. Compounds featuring the tetrahydroquinazoline scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and induction of oxidative stress within cancer cells .
Case Studies and Research Findings
- Synthesis and Evaluation : A series of studies synthesized derivatives of tetrahydroquinazoline and evaluated their biological activities. These studies found that modifications in the side chains significantly influenced both antimicrobial and anticancer activities.
- Structure-Activity Relationship (SAR) : Detailed SAR analyses revealed that specific substituents on the phenyl rings enhance biological activity by improving binding affinity to target enzymes or receptors.
- In Vivo Studies : While many in vitro studies support the efficacy of similar compounds, comprehensive in vivo evaluations are necessary to confirm these findings in living organisms.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H35ClN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-13-24-25(17-21)31-28(36)33(27(24)35)18-20-8-11-22(29)12-9-20/h4,6-9,11-12,16,21,24-25H,3,5,10,13-15,17-18H2,1-2H3,(H,30,34)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOAZEZPQRSAOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1CCC2C(C1)NC(=S)N(C2=O)CC3=CC=C(C=C3)Cl)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H35ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.